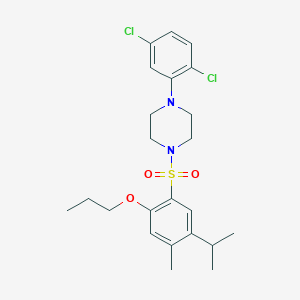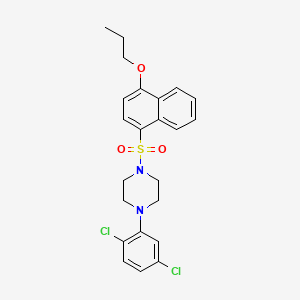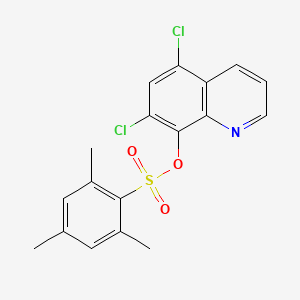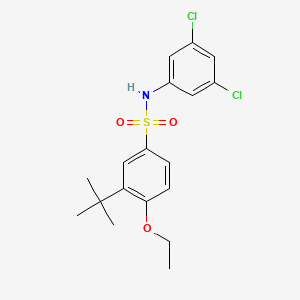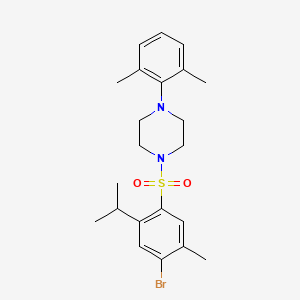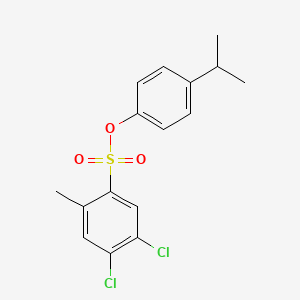
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the family of chloride channel blockers. DIDS has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.
科学的研究の応用
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate has been used in a wide range of scientific research applications. It is commonly used as a chloride channel blocker in electrophysiological studies to investigate the role of chloride channels in various physiological processes. This compound has also been used to study the transport of anions across cell membranes, as well as the regulation of ion channels and transporters.
作用機序
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate blocks chloride channels by binding to a specific site on the channel protein. This binding site is located on the extracellular side of the channel, and this compound can only bind to the channel when it is in an open conformation. Once bound, this compound prevents the passage of chloride ions through the channel, effectively blocking its function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several ion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the anion exchanger (AE), and the sodium-potassium-chloride cotransporter (NKCC). This compound has also been shown to inhibit the activity of the Na+/H+ exchanger and the Na+/K+ ATPase.
実験室実験の利点と制限
One of the advantages of using (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate in lab experiments is its specificity for chloride channels. Because it only binds to open chloride channels, it can be used to study the function of these channels without affecting other ion channels or transporters. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Care must be taken to use appropriate concentrations of this compound in experiments to avoid cell damage or death.
将来の方向性
There are several future directions for research on (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate. One area of interest is the development of more specific and potent chloride channel blockers. Another area of interest is the investigation of the role of chloride channels in various physiological processes, such as cell volume regulation, acid-base balance, and synaptic transmission. Additionally, the use of this compound in drug discovery and development is an area of active research, as it may be possible to develop drugs that target chloride channels for the treatment of various diseases.
合成法
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-isopropylphenol in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 220-222°C.
特性
IUPAC Name |
(4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-10(2)12-4-6-13(7-5-12)21-22(19,20)16-9-15(18)14(17)8-11(16)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSKZVEZOKQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)


